molecular formula C11H15N B1252745 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 20364-31-2

4,4-Dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B1252745
M. Wt: 161.24 g/mol
InChI Key: WDLBKPHWHMIYNG-UHFFFAOYSA-N
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Patent
US08247430B2

Procedure details

To 13 ml of H2SO4 (96%) cooled in a salt ice bath was added dropwise 4,4-dimethyl-1,2,3,4-tetrahydro-quinoline (5.80 g, 36.0 mmol). The resulting slurry was stirred for 30 min, upon when concomitant addition of HNO3 (90%, 1.70 ml, 36.0 mmol) and H2SO4 (96%, 7 ml) was started, the addition was finished in 20 min, the mixture was stirred at 0° C. to 15° C. for 2 h, poured into ice, and extracted with EtOAc. The organic portion was washed with brine, condensed, and purified by flash column chromatography (0 to 10% of EtOAc in hexanes). The titled compound was obtained as a yellow oil. MS (ES+): 206.9 (M+H)+. Calc'd for C11H14N2O2—206.24.
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[CH3:6][C:7]1([CH3:17])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[NH:10][CH2:9][CH2:8]1.[N+:18]([O-])([OH:20])=[O:19]>>[CH3:6][C:7]1([CH3:17])[C:16]2[C:11](=[CH:12][C:13]([N+:18]([O-:20])=[O:19])=[CH:14][CH:15]=2)[NH:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
5.8 g
Type
reactant
Smiles
CC1(CCNC2=CC=CC=C12)C
Step Three
Name
Quantity
1.7 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
7 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. to 15° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
ADDITION
Type
ADDITION
Details
poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic portion was washed with brine, condensed
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (0 to 10% of EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1(CCNC2=CC(=CC=C12)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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